2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile
Overview
Description
2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile is an organic compound with a complex structure that includes a cyano group, a fluorophenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl and pyrrole precursors. The key steps may include:
Nitration: Introduction of the cyano group to the fluorophenyl ring.
Coupling Reaction: Formation of the succinonitrile backbone by coupling the fluorophenyl and pyrrole moieties.
Cyclization: Formation of the pyrrole ring if not already present in the starting material.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Application in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and fluorophenyl groups can enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-cyano-3-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile
- 2-(2-cyano-3-bromophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile
- 2-(2-cyano-3-methylphenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile
Uniqueness
2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.
Properties
IUPAC Name |
2-(2-cyano-3-fluorophenyl)-2-(1-methylpyrrol-2-yl)butanedinitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4/c1-21-9-3-6-15(21)16(11-20,7-8-18)13-4-2-5-14(17)12(13)10-19/h2-6,9H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHMWIDAMOXVLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CC#N)(C#N)C2=C(C(=CC=C2)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325109 | |
Record name | 2-(2-cyano-3-fluorophenyl)-2-(1-methylpyrrol-2-yl)butanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819143 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400076-77-9 | |
Record name | 2-(2-cyano-3-fluorophenyl)-2-(1-methylpyrrol-2-yl)butanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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